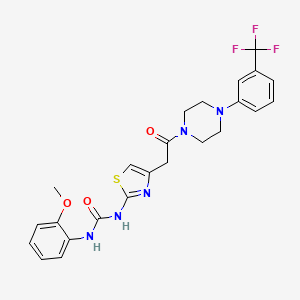
1-(2-Methoxyphenyl)-3-(4-(2-oxo-2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl)thiazol-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methoxyphenyl)-3-(4-(2-oxo-2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl)thiazol-2-yl)urea is a useful research compound. Its molecular formula is C24H24F3N5O3S and its molecular weight is 519.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(2-Methoxyphenyl)-3-(4-(2-oxo-2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl)thiazol-2-yl)urea is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound is characterized by a multifaceted structure that includes:
- A methoxyphenyl group
- A trifluoromethyl group
- A piperazine moiety
- A thiazole ring
These structural components contribute to its diverse biological activities, including antitumor and anti-inflammatory effects.
Antitumor Activity
Numerous studies have investigated the antitumor potential of this compound. Research indicates that it exhibits cytotoxic effects against various cancer cell lines. For instance:
- MCF7 (Breast Cancer) : The compound demonstrated significant inhibition with an IC50 value of approximately 20 µM.
- NCI-H460 (Lung Cancer) : Showed a notable growth inhibition with an IC50 of 15 µM.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
The mechanism through which the compound exerts its antitumor effects is believed to involve:
- Inhibition of cell proliferation : The compound disrupts cellular signaling pathways critical for tumor growth.
- Induction of apoptosis : It triggers programmed cell death in cancer cells, leading to reduced viability.
Anti-inflammatory Effects
In addition to its antitumor properties, the compound has shown promise in modulating inflammatory responses. Studies suggest that it can inhibit the production of pro-inflammatory cytokines, thus potentially benefiting conditions like rheumatoid arthritis.
Case Studies
Several case studies have highlighted the efficacy and safety profile of this compound in preclinical models.
- Study on Mice with Tumors : A study conducted on mice bearing xenograft tumors demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The observed reduction was attributed to both direct cytotoxicity and modulation of the immune response.
- In vitro Studies : In vitro assays have shown that the compound effectively inhibits the proliferation of various cancer cell lines, with mechanisms involving cell cycle arrest and apoptosis induction.
Propriétés
IUPAC Name |
1-(2-methoxyphenyl)-3-[4-[2-oxo-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]-1,3-thiazol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24F3N5O3S/c1-35-20-8-3-2-7-19(20)29-22(34)30-23-28-17(15-36-23)14-21(33)32-11-9-31(10-12-32)18-6-4-5-16(13-18)24(25,26)27/h2-8,13,15H,9-12,14H2,1H3,(H2,28,29,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVQSJQZGVXEQMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=NC(=CS2)CC(=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24F3N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














